N-(4-methoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide
Description
N-(4-methoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a complex organic compound characterized by its unique molecular structure
Properties
IUPAC Name |
N-(4-methoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S/c1-17-8-3-2-4-10-11(8)14-13(20-10)15-12(16)9-7-18-5-6-19-9/h2-4,7H,5-6H2,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSRHTSKHPZAFMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=COCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide typically involves multiple steps, starting with the formation of the benzothiazole core One common approach is the condensation of 4-methoxybenzoic acid with thiosemicarbazide to form the corresponding benzothiazole derivative
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high yield and quality.
Chemical Reactions Analysis
Types of Reactions: N-(4-methoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols.
Scientific Research Applications
Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. N-(4-methoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide has been evaluated for its effectiveness against various bacterial and fungal pathogens. Its mechanism of action often involves the inhibition of key enzymes responsible for cell wall synthesis or DNA replication in microorganisms .
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. It is believed to modulate biochemical pathways involved in inflammation, potentially inhibiting cyclooxygenase (COX) enzymes that play a crucial role in inflammatory responses .
Anticancer Effects
In medicinal chemistry, this compound shows promise as an anticancer agent. Studies have demonstrated its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Industrial Applications
Beyond its biological significance, this compound can be utilized in industrial applications. It serves as a precursor for synthesizing new materials with enhanced thermal stability and mechanical strength. Additionally, it can be applied in developing dyes and pigments due to its unique chemical structure .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial efficacy of several benzothiazole derivatives, including this compound against clinical isolates of bacteria and fungi. The results indicated that this compound exhibited significant inhibitory activity against Staphylococcus aureus and Candida albicans, suggesting its potential as a lead compound for antibiotic development .
Case Study 2: Anti-inflammatory Mechanism
In another study focusing on anti-inflammatory properties, this compound was tested in vitro for its ability to inhibit COX enzymes. The findings revealed that at certain concentrations, the compound effectively reduced prostaglandin E2 production in activated macrophages, highlighting its therapeutic potential in treating inflammatory diseases .
Data Table: Summary of Applications
Mechanism of Action
The mechanism by which N-(4-methoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and biological system.
Comparison with Similar Compounds
Benzothiazole derivatives: These compounds share a similar core structure and are known for their diverse biological activities.
Dihydro-1,4-dioxine derivatives: These compounds have a similar dihydro-1,4-dioxine moiety and are used in various chemical and biological applications.
Uniqueness: N-(4-methoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide stands out due to its specific combination of functional groups and its potential applications in multiple fields. Its unique structure and reactivity make it a valuable compound for research and industrial use.
Biological Activity
N-(4-methoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and various research findings regarding its efficacy against different diseases.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 383.4 g/mol. The compound features a benzothiazole ring fused with a dioxine moiety, which is pivotal for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H17N3O4S |
| Molecular Weight | 383.4 g/mol |
| Structure | Structure |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Benzothiazole Ring : This is achieved through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone.
- Dioxine Ring Formation : The dioxine ring is formed by reacting a suitable diol with a carboxylic acid derivative.
- Amidation : The final step involves forming the carboxamide linkage by reacting the benzothiazole derivative with an amine in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
Anticancer Properties
Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies show that it can inhibit the growth of various cancer cell lines, including:
- Melanoma
- Prostate Cancer
The compound's mechanism of action appears to involve the inhibition of tubulin polymerization, which is crucial for cell division . The IC50 values for these activities often fall within the low micromolar to nanomolar range, indicating potent activity.
Antimicrobial Activity
The compound also displays antimicrobial properties against a range of bacterial and fungal pathogens. Studies suggest that its mechanism involves inhibiting bacterial enzymes critical for cell wall synthesis and DNA replication .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has been noted for its anti-inflammatory effects. It may inhibit cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory response .
Case Studies and Research Findings
- Study on Anticancer Activity : A study evaluated the compound's effects on prostate cancer cells and found IC50 values as low as 0.124 μM against leukemia cells and up to 3.81 μM against non-small cell lung cancer cells .
- Antimicrobial Efficacy : Another research highlighted that compounds similar to this compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus .
- Mechanistic Studies : Preliminary studies indicated that compounds in this class could exert their anticancer effects through multiple pathways, including apoptosis induction and cell cycle arrest .
Q & A
Basic Research Question
- 1H/13C NMR : Key signals include the methoxy proton (~δ 3.8–4.0 ppm) and carboxamide carbonyl (~δ 165–170 ppm). Aromatic protons on the benzothiazole ring appear as doublets (δ 7.2–8.1 ppm) .
- XRD : Resolves ambiguities in stereochemistry. For example, the dihydrodioxine ring adopts a half-chair conformation, as shown in cyclopropane-carboxamide analogs .
- HRMS : Confirms molecular ion ([M+H]+) with <2 ppm error. Discrepancies may arise from isotopic patterns or adduct formation; use collision-induced dissociation (CID) to validate fragmentation .
How can researchers resolve contradictions in reported biological activities across studies?
Advanced Research Question
Discrepancies often stem from assay conditions or substituent effects. For example:
- Antifungal Activity : Variations in MIC values may arise from differences in fungal strains or culture media. Standardize protocols using CLSI guidelines and include positive controls (e.g., fluconazole) .
- SAR Conflicts : A study may report enhanced activity with electron-withdrawing groups, while another observes the opposite. Reconcile by testing derivatives under identical conditions and analyzing substituent positioning (para vs. meta) .
Meta-analyses of published data and molecular dynamics simulations can identify confounding variables .
What strategies improve the compound’s stability in pharmacological assays?
Advanced Research Question
- pH Optimization : The carboxamide group is prone to hydrolysis under acidic/basic conditions. Use buffered solutions (pH 6–7.4) for in vitro assays .
- Light Sensitivity : Benzothiazole derivatives often degrade under UV light. Store solutions in amber vials and include stabilizers (e.g., BHT) .
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds. For prolonged storage, lyophilize and store at −80°C .
How can crystallography data inform formulation development?
Advanced Research Question
XRD reveals packing motifs and polymorphism risks. For example:
- Hydrogen Bonding : The carboxamide NH forms intermolecular bonds with dioxine oxygen, influencing solubility. Co-crystallization with cyclodextrins can enhance aqueous solubility .
- Polymorph Screening : Use solvent-drop grinding to identify stable forms. Metastable polymorphs may exhibit higher dissolution rates but poorer shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
